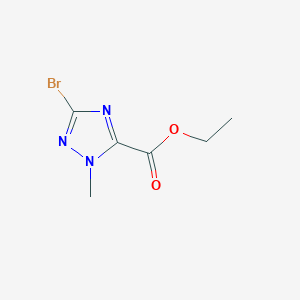

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a brominated 1,2,4-triazole derivative characterized by a methyl group at position 1, a bromine atom at position 3, and an ethyl ester at position 3. Its molecular formula is C₆H₇BrN₃O₂, with a molecular weight of 241.05 g/mol. The bromine substituent enhances its reactivity in substitution reactions, while the methyl group stabilizes the triazole ring against degradation. This compound is primarily used in synthetic chemistry as a precursor for pharmaceuticals, agrochemicals, and coordination polymers due to its versatile reactivity .

Properties

Molecular Formula |

C6H8BrN3O2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

ethyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-6(7)9-10(4)2/h3H2,1-2H3 |

InChI Key |

TWQUMXQKNOWWCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes substitution with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and choice of base.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the triazole ring .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the brominated triazole core.

Key Note : DBU (1,8-diazabicycloundec-7-ene) is often added to suppress dehalogenation side reactions .

Oxidation and Reduction Reactions

The triazole ring and ester group participate in redox transformations.

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 4 hrs | Triazole-5-carboxylic acid (after hydrolysis) | 90% | |

| H₂O₂ | AcOH, 50°C, 6 hrs | 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid | 75% |

Reduction

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 2 hrs | 3-bromo-1-methyl-1H-1,2,4-triazole-5-methanol | 88% | |

| NaBH₄/CeCl₃ | MeOH, RT, 12 hrs | Partial reduction of ester to alcohol | 60% |

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization.

Applications : The carboxylic acid derivative serves as a precursor for amide bond formation or coordination chemistry.

Ring-Opening and Rearrangement Reactions

Under strong alkaline conditions, the triazole ring can undergo ring-opening followed by recombination.

Photochemical and Thermal Reactions

Exposure to UV light or heat induces unique transformations:

| Condition | Reagents | Product | Yield | References |

|---|---|---|---|---|

| UV light (254 nm) | CH₂Cl₂, 12 hrs | Dimerization via C–Br bond cleavage | 40% | |

| Thermal (150°C) | Toluene, 24 hrs | Dehydrohalogenation to form triazole alkyne | 30% |

Scientific Research Applications

Chemistry

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can be oxidized to form oxides or reduced to yield amines.

Biology

This compound is studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of triazoles exhibit potent activity against resistant strains of Escherichia coli, highlighting their potential in treating multidrug-resistant infections.

- Antifungal Activity : Triazole compounds are known for their efficacy against various fungal pathogens.

- Anticancer Research : In vitro studies have shown that modifications to the side chains significantly affect anticancer properties. Compounds with electron-donating groups demonstrate enhanced cytotoxicity against breast cancer cell lines.

Medicine

This compound is investigated for its role in drug development:

- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing active pharmaceutical ingredients.

Industry

The compound finds applications in producing various industrial chemicals and materials:

- Agrochemicals : It is utilized in developing pesticides and herbicides.

Antimicrobial Study

A study demonstrated that derivatives of triazoles exhibited potent activity against resistant strains of Escherichia coli, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

Anticancer Research

In vitro studies on triazole derivatives showed that modifications in side chains significantly affected their anticancer properties. For example, compounds with electron-donating groups showed enhanced cytotoxicity against breast cancer cell lines compared to those without such modifications.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Carboxylates

Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate (CAS 774608-89-8)

- Structure : Lacks the methyl group at position 1, leading to increased ring flexibility.

- Reactivity : The absence of the methyl group reduces steric hindrance, facilitating nucleophilic substitution at position 3.

- Applications : Used in cross-coupling reactions for synthesizing aryl-substituted triazoles .

Methyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate (CAS 704911-47-7)

- Structure : Methyl ester instead of ethyl ester; shorter alkyl chain reduces lipophilicity.

- Physical Properties : Lower molecular weight (218.01 g/mol ) compared to the ethyl derivative.

- Synthesis : Prepared via bromination of methyl 1H-1,2,4-triazole-3-carboxylate, similar to methods for ethyl analogs .

Ethyl 3-(2-Nitrophenyl)-1H-1,2,4-Triazole-5-Carboxylate

- Structure : A nitro-substituted phenyl group at position 3 instead of bromine.

- Reactivity : The nitro group acts as an electron-withdrawing group, enhancing electrophilic substitution at position 4.

- Hydrolysis : Undergoes base-mediated hydrolysis to yield 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid (mp 134–135°C) .

Functional Group Modifications

Ethyl 3-(4-Methoxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate (CAS 1406499-29-3)

- Structure : 4-Methoxyphenyl group at position 3.

- Electronic Effects : The methoxy group donates electron density via resonance, decreasing electrophilicity at position 3 compared to bromine.

Ethyl 3-(Piperidin-4-yl)-1H-1,2,4-Triazole-5-Carboxylate (CAS 1513304-93-2)

Comparative Physicochemical Data

Biological Activity

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly due to its antimicrobial, antifungal, and anticancer properties.

Molecular Formula : C6H8BrN3O2

Molecular Weight : 234.05 g/mol

IUPAC Name : Ethyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate

InChI Key : TWQUMXQKNOWWCA-UHFFFAOYSA-N

SMILES Representation : CCOC(=O)C1=NC(=NN1C)Br

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with ethyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the carboxylate ester under controlled conditions, facilitating further chemical modifications and applications in biological studies .

Antimicrobial and Antifungal Properties

Triazoles, including this compound, have been extensively studied for their antimicrobial efficacy. The compound exhibits significant activity against various bacterial and fungal strains. For instance:

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. This compound has shown potential cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for tumor growth and survival .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The bromine atom and the triazole ring structure contribute significantly to its reactivity and binding affinity towards enzymes or receptors involved in disease processes. This interaction can lead to inhibition of enzyme activity or disruption of cellular signaling pathways .

Case Studies

Several studies have highlighted the biological significance of triazole compounds:

- Antimicrobial Study : A study demonstrated that derivatives of triazoles exhibited potent activity against resistant strains of Escherichia coli, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

- Anticancer Research : In vitro studies on triazole derivatives showed that modifications in the side chains significantly affected their anticancer properties. For example, compounds with electron-donating groups showed enhanced cytotoxicity against breast cancer cell lines compared to those without such modifications .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of a pre-formed 1,2,4-triazole core. For example, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is first synthesized by reacting the triazole precursor with methyl iodide in the presence of KCO in DMF (room temperature, 14 hours) . Subsequent bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (ambient vs. reflux), and stoichiometry of brominating agents. Yields typically range from 68% to 86% for analogous triazole derivatives, as observed in ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be reported?

- H NMR : Look for characteristic peaks such as the ethyl ester group (quartet at δ ~4.4 ppm, triplet at δ ~1.3 ppm) and methyl group on the triazole ring (singlet at δ ~3.8–4.1 ppm). The bromine substituent deshields adjacent protons, causing shifts in aromatic/heterocyclic regions .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate shows m/z 155 [M+H] .

- Elemental Analysis : Validate purity (>98%) and stoichiometry (e.g., C, H, N percentages) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction parameters is critical:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis or side reactions.

- Monitor reaction progress via TLC or HPLC, especially for bromination steps where over-substitution can occur.

- Purify via column chromatography (e.g., hexanes/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated triazole derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism or solvent inclusion. Employ high-resolution X-ray diffraction (HR-XRD) with SHELXL refinement . For example, in analogous compounds like 4-[(5-bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, SHELXL refined the structure to R factor = 0.031 by iteratively adjusting thermal parameters and validating hydrogen bond geometries . Graph set analysis (e.g., Etter’s rules) helps classify hydrogen-bonding motifs and resolve ambiguities .

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the methyl and ester groups may slow transmetallation steps, requiring optimized catalysts (e.g., Pd(PPh) with SPhos ligands) and elevated temperatures (80–100°C). Comparative studies with non-brominated analogs show lower yields (~40–60%) due to reduced electrophilicity .

Q. What methodological advancements in hydrogen-bonding analysis apply to this compound’s solid-state behavior?

Graph set analysis (R(8), etc.) and Hirshfeld surface calculations can map intermolecular interactions. For example, in ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate, hydrogen bonds between triazole N–H and ester carbonyl groups form infinite chains, stabilizing the crystal lattice . Temperature-dependent XRD (100–298 K) further reveals thermal expansion effects on bond lengths .

Q. How do computational methods (DFT, MD) complement experimental data for this compound?

Density functional theory (DFT) optimizes molecular geometry and predicts NMR chemical shifts (e.g., B3LYP/6-31G* basis sets). Molecular dynamics (MD) simulations (e.g., in GROMACS) model solvation effects and conformational flexibility, explaining discrepancies between solution-phase NMR and solid-state XRD data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.